4-(Dimethylamino)butan-1-ol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165645. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

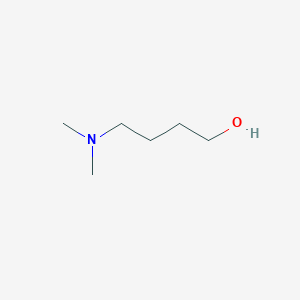

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(dimethylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-7(2)5-3-4-6-8/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTOLMMTYSGTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158052 | |

| Record name | 4-(Dimethylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13330-96-6 | |

| Record name | 4-(Dimethylamino)-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13330-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)butan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013330966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13330-96-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Dimethylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Dimethylamino)butan-1-ol chemical properties and structure

An In-depth Technical Guide to 4-(Dimethylamino)butan-1-ol: Chemical Properties, Structure, and Applications

Introduction

This compound is an organic compound featuring both an amine and an alcohol functional group. This bifunctionality makes it a valuable intermediate in various chemical syntheses, particularly in the production of pharmaceuticals and other fine chemicals.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical methodologies for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound consists of a four-carbon butane chain. A hydroxyl (-OH) group is attached to the first carbon atom (C1), making it a primary alcohol. A dimethylamino (-N(CH₃)₂) group is attached to the fourth carbon atom (C4), classifying it as a tertiary amine.

Key Structural Features:

-

Tertiary Amine Group: The nitrogen atom is bonded to two methyl groups and one carbon of the butyl chain. This group imparts basic properties to the molecule.

-

Primary Alcohol Group: The hydroxyl group is attached to a terminal carbon atom. This group can undergo typical alcohol reactions such as oxidation and esterification.

-

Flexible Butyl Chain: The four-carbon chain provides a flexible spacer between the two functional groups.

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom) influences its physical properties, such as its solubility.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NO | [3][4][5] |

| Molecular Weight | 117.19 g/mol | [3][6] |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 13330-96-6 | [3][4][5] |

| Melting Point | -30 °C | [4][5] |

| Boiling Point | 147 °C | [4][5] |

| Appearance | Colorless liquid | [4][5] |

| Odor | Pungent | [4][5] |

| Solubility | Soluble in water and most organic solvents. | [4][5] |

| InChI Key | QCTOLMMTYSGTDA-UHFFFAOYSA-N | [3][6] |

| SMILES | CN(C)CCCCO | [6] |

Synthesis

A common method for the preparation of this compound is through the reaction of 1,4-butanediol with dimethylamine.[4][5]

Experimental Protocol: Synthesis of this compound

Materials:

-

1,4-butanediol

-

Dimethylamine

-

Reaction flask equipped with a stirrer, heating mantle, and condenser

-

Distillation apparatus

Procedure:

-

Charge the reaction flask with 1,4-butanediol.

-

Gradually add dimethylamine to the 1,4-butanediol with continuous stirring.

-

Heat the reaction mixture while ensuring thorough mixing.

-

After the reaction is complete, subject the mixture to steam distillation.

-

Rectify the distillate to obtain the pure this compound product.[4][5]

Spectroscopic and Chromatographic Analysis

The identity and purity of this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons of the methyl groups on the nitrogen, the methylene groups of the butyl chain, and the proton of the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the different carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

-

C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

-

C-N stretching around 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 117.19 g/mol .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can be employed to assess the purity of this compound. A suitable method would involve a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like formic acid for MS compatibility.[7]

Experimental Protocol: General Analytical Workflow

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

-

Spectroscopic Analysis:

-

Acquire ¹H and ¹³C NMR spectra.

-

Obtain an IR spectrum.

-

Perform mass spectrometry to confirm the molecular weight.

-

-

Chromatographic Analysis:

-

Inject the sample into an HPLC system to determine purity and identify any impurities.

-

Applications

This compound is primarily used as a chemical intermediate in organic synthesis.[2] Its bifunctional nature allows it to be a versatile building block for the synthesis of more complex molecules, including:

-

Pharmaceuticals: It can be a precursor in the synthesis of various active pharmaceutical ingredients.

-

Surfactants and Emulsifiers: The amino alcohol structure is useful in creating emulsifying agents.[2]

-

Corrosion Inhibitors: Amino alcohols are used to maintain alkalinity in boiling water systems to prevent corrosion.[2]

-

Coating Applications: It can be used in polymer applications to improve the solubility of other components and act as a pigment dispersant.[2]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][8] It is also a combustible liquid.[9]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield when handling this chemical.[4][5][8]

-

Ventilation: Use in a well-ventilated area to avoid inhaling vapors.[4][5]

-

Handling: Avoid contact with skin and eyes.[4][5] In case of contact, immediately flush the affected area with plenty of water.[8]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[9]

Conclusion

This compound is a valuable bifunctional molecule with applications as a chemical intermediate in various fields, notably in the synthesis of pharmaceuticals. A thorough understanding of its chemical and physical properties, as well as appropriate handling procedures, is essential for its safe and effective use in research and development. The synthetic and analytical methods outlined in this guide provide a framework for the preparation and characterization of this important compound.

References

- 1. 4-Dimethylamino-1-butanol [myskinrecipes.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | C6H15NO | CID 83350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. 4-(二甲氨基)-1-丁醇 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)butan-1-ol from 4-Chlorobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(dimethylamino)butan-1-ol, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus of this document is the nucleophilic substitution reaction between 4-chlorobutan-1-ol and dimethylamine. This guide presents key physicochemical data, a detailed experimental protocol, and a process workflow to facilitate understanding and replication of this important chemical transformation.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of the materials involved is crucial for successful synthesis, purification, and handling. The following tables summarize key data for the starting material, reagent, and the final product.

| Compound | 4-Chlorobutan-1-ol |

| Molecular Formula | C₄H₉ClO |

| Molecular Weight | 108.57 g/mol |

| CAS Number | 928-51-8 |

| Appearance | Clear, colorless liquid |

| Boiling Point | 84-85 °C at 16 mmHg |

| Density | 1.088 g/mL at 25 °C |

| Solubility | Soluble in methanol, chloroform, and dimethyl sulfoxide. |

| Compound | Dimethylamine |

| Molecular Formula | C₂H₇N |

| Molecular Weight | 45.08 g/mol |

| CAS Number | 124-40-3 |

| Appearance | Colorless, flammable gas (commonly supplied as a solution in water, ethanol, or THF) |

| Boiling Point | 7 °C (as a gas) |

| Density | 0.680 g/mL (liquid at boiling point) |

| Solubility | Very soluble in water, soluble in ethanol and ether. |

| Compound | This compound |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| CAS Number | 13330-96-6 |

| Appearance | Not determined (likely a liquid) |

| Boiling Point | 188 °C |

| Density | 0.88 g/cm³ |

| Solubility | Not determined |

Synthesis Pathway and Mechanism

The synthesis of this compound from 4-chlorobutan-1-ol is a classic example of a nucleophilic substitution reaction. In this process, the lone pair of electrons on the nitrogen atom of dimethylamine attacks the electron-deficient carbon atom bonded to the chlorine atom in 4-chlorobutan-1-ol. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a base or with an excess of dimethylamine to neutralize the hydrochloric acid formed as a byproduct.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a generalized procedure based on established methods for the aminolysis of alkyl halides. Researchers should optimize the reaction conditions based on their specific laboratory setup and desired outcomes.

Materials and Reagents:

-

4-Chlorobutan-1-ol

-

Aqueous dimethylamine solution (e.g., 40%)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-chlorobutan-1-ol and an excess of aqueous dimethylamine solution. A molar ratio of 1:2 to 1:5 (4-chlorobutan-1-ol to dimethylamine) is recommended.

-

Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 60-80°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: A step-by-step workflow for the synthesis and purification.

Safety Considerations

-

4-Chlorobutan-1-ol: This compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Dimethylamine: This is a flammable and corrosive substance. The aqueous solution is basic and can cause severe skin burns and eye damage. Use in a well-ventilated fume hood and wear appropriate PPE.

-

General Precautions: All chemical manipulations should be performed by trained personnel in a laboratory setting with adequate safety measures in place.

This technical guide provides a foundational understanding of the synthesis of this compound from 4-chlorobutan-1-ol. For further in-depth information, researchers are encouraged to consult relevant patents and scientific literature.

Spectroscopic Profile of 4-(Dimethylamino)butan-1-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Dimethylamino)butan-1-ol, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₁₅NO

-

Chemical Structure: (CH₃)₂NCH₂CH₂CH₂CH₂OH[2]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the different hydrogen and carbon atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 2H | -CH₂-OH |

| ~2.2 | Triplet | 2H | -N-CH₂- |

| ~2.2 | Singlet | 6H | -N(CH₃)₂ |

| ~1.5 | Multiplet | 4H | -CH₂-CH₂- |

| ~3.0 (broad) | Singlet | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~62 | -CH₂-OH |

| ~60 | -N-CH₂- |

| ~45 | -N(CH₃)₂ |

| ~30 | -CH₂- |

| ~25 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and amine functional groups.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 (broad) | Strong | O-H stretch (alcohol) |

| 2930-2960 | Strong | C-H stretch (alkane) |

| 2770-2820 | Medium | C-H stretch (N-CH₃) |

| 1450-1480 | Medium | C-H bend (alkane) |

| 1050-1150 | Strong | C-O stretch (primary alcohol) |

| 1030-1230 | Medium | C-N stretch (tertiary amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Abundance | Assignment |

| 117 | Moderate | [M]⁺ (Molecular Ion) |

| 100 | Moderate | [M - OH]⁺ |

| 58 | High | [CH₂=N(CH₃)₂]⁺ (Base Peak) |

| 45 | Moderate | [CH₂CH₂OH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), in a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer, such as a Varian CFT-20, is used.[1]

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The raw data is processed using Fourier transformation, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, the IR spectrum of this compound can be obtained neat (undiluted) using a capillary cell.[1] A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) can be used to generate ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which aids in structure confirmation.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

The Versatility of 4-(Dimethylamino)butan-1-ol: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

4-(Dimethylamino)butan-1-ol is a valuable bifunctional building block in organic synthesis, offering both a nucleophilic hydroxyl group and a tertiary amine. This unique combination allows for its incorporation into a diverse range of molecular scaffolds, making it a key intermediate in the development of novel pharmaceuticals and specialty chemicals. This technical guide provides an in-depth overview of its chemical properties, key synthetic transformations, and potential applications, with a focus on experimental details and data.

Physicochemical Properties

This compound is a colorless liquid with a characteristic amine-like odor. Its physical and chemical properties are summarized in the table below, providing essential data for reaction planning and execution.

| Property | Value |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| Boiling Point | 188 °C |

| Density | 0.88 g/mL |

| CAS Number | 13330-96-6 |

Core Synthetic Applications

The reactivity of this compound is centered around its two functional groups: the primary alcohol and the tertiary amine. These sites allow for two primary classes of reactions: esterification of the hydroxyl group and quaternization of the dimethylamino group.

Esterification: Synthesis of 4-(Dimethylamino)butyl Esters

The hydroxyl group of this compound can be readily esterified with a variety of acylating agents, such as acid chlorides and anhydrides, to introduce a wide range of functionalities. A common example is the synthesis of 4-(dimethylamino)butyl benzoate.

Materials:

-

This compound

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(dimethylamino)butyl benzoate.

| Data Type | Predicted Values |

| Yield | >80% (Typical for this type of reaction) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0 (d, 2H, Ar-H), 7.5 (t, 1H, Ar-H), 7.4 (t, 2H, Ar-H), 4.3 (t, 2H, -OCH₂-), 2.3 (t, 2H, -NCH₂-), 2.2 (s, 6H, -N(CH₃)₂), 1.8 (m, 2H, -CH₂-), 1.6 (m, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166.7 (C=O), 132.8 (Ar-C), 130.5 (Ar-C), 129.5 (Ar-CH), 128.3 (Ar-CH), 64.5 (-OCH₂-), 59.0 (-NCH₂-), 45.4 (-N(CH₃)₂), 26.5 (-CH₂-), 24.0 (-CH₂-) |

| IR (thin film) | ν (cm⁻¹): ~2950 (C-H), ~1720 (C=O, ester), ~1270 (C-O) |

| MS (ESI+) | m/z: [M+H]⁺ calculated for C₁₃H₂₀NO₂⁺: 222.1489, found: 222.1491 |

Quaternization: Synthesis of N,N-Dimethyl-N-(4-hydroxybutyl)alkane-1-aminium Halides

The tertiary amine functionality of this compound can be readily alkylated to form quaternary ammonium salts (QAS). These compounds are of significant interest due to their wide range of biological activities, particularly as antimicrobial agents.[2][3] The synthesis is typically a straightforward Sₙ2 reaction with an alkyl halide, often referred to as the Menschutkin reaction.

Materials:

-

This compound

-

1-Bromododecane

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and 1-bromododecane (1.0-1.2 eq.) in ethanol.

-

Heat the reaction mixture to reflux and maintain for 24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid or oil with a non-polar solvent, such as diethyl ether or hexanes, to remove any unreacted alkyl halide.

-

Dry the purified product under vacuum.

Specific data for the dodecyl derivative is not available, however, a similar synthesis of N,N-dimethyl–N-cetyl–N-(2-hydroxybutyl)ammonium Bromide reported a yield of 80%.[2] Spectroscopic data can be predicted based on the starting material and the alkylating agent.

| Data Type | Predicted Values |

| Yield | ~80% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.6 (t, 2H, -CH₂OH), 3.4 (m, 2H, -N⁺CH₂-), 3.3 (m, 2H, -N⁺CH₂- alkyl), 3.1 (s, 6H, -N⁺(CH₃)₂), 1.8 (m, 2H, -CH₂-), 1.7 (m, 2H, -CH₂-), 1.2-1.4 (m, 18H, alkyl chain), 0.9 (t, 3H, alkyl chain -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 65.0 (-N⁺CH₂-), 62.0 (-CH₂OH), 51.0 (-N⁺(CH₃)₂), 31.9-22.7 (alkyl chain), 29.0 (-CH₂-), 22.0 (-CH₂-), 14.1 (alkyl chain -CH₃) |

| IR (thin film) | ν (cm⁻¹): ~3350 (O-H, broad), ~2920 & 2850 (C-H) |

| MS (ESI+) | m/z: [M]⁺ calculated for C₁₈H₄₀NO⁺: 286.3104 |

Biological Activity of Derivatives

Quaternary ammonium salts derived from this compound are expected to exhibit significant antimicrobial activity. The biological efficacy of QAS is known to be dependent on the length of the N-alkyl chain.[3][4] Generally, a "cut-off" effect is observed, where the antimicrobial activity increases with chain length up to an optimal point (typically C12-C16) and then decreases.[3]

Antimicrobial Activity (Predicted)

Based on studies of similar N-alkyl-N,N-dimethylamine oxides and other QAS, the N,N-dimethyl-N-(4-hydroxybutyl)alkylammonium halides are predicted to be effective against a range of microorganisms.

| Organism | Predicted MIC (µg/mL) for C12-C16 derivatives |

| Staphylococcus aureus (Gram-positive) | 1 - 10 |

| Escherichia coli (Gram-negative) | 5 - 50 |

| Candida albicans (Fungus) | 10 - 100 |

Note: MIC (Minimum Inhibitory Concentration) values are estimates based on analogous compounds and would require experimental verification.

The mechanism of antimicrobial action for QAS is generally understood to involve the disruption of the microbial cell membrane. The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the cell membrane, while the hydrophobic alkyl tail penetrates the lipid bilayer, leading to loss of membrane integrity and cell death. No specific signaling pathways are typically associated with this direct membrane disruption mechanism.

Experimental and Logical Workflows

The synthesis and evaluation of derivatives from this compound follow a logical progression.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a variety of organic molecules. Its dual functionality allows for straightforward esterification and quaternization reactions, leading to the formation of compounds with potential applications in medicinal chemistry, particularly in the development of novel antimicrobial agents. The experimental protocols and predictive data provided in this guide serve as a foundation for researchers to explore the full potential of this readily accessible starting material. Further investigation into the biological activities of its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

An In-depth Technical Guide on the Potential Applications of 4-(Dimethylamino)butan-1-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Dimethylamino)butan-1-ol is a bifunctional molecule featuring a tertiary amine and a primary alcohol, making it a versatile building block in synthetic chemistry. While direct therapeutic applications of this specific compound are not extensively documented, its structural motifs—the tertiary amine and the flexible butyl chain—are present in a variety of pharmacologically active agents. This technical guide explores the potential of this compound as a valuable fragment and synthon in drug discovery. By analyzing structurally related compounds and established synthetic methodologies, this document outlines plausible applications in medicinal chemistry, with a focus on the development of novel cholinergic and antihistaminic agents. Detailed experimental protocols for the synthesis and biological evaluation of its derivatives are provided to facilitate further research and development in this promising area.

Introduction

This compound, with the molecular formula C₆H₁₅NO (PubChem CID: 83350), is a chemical entity whose value in medicinal chemistry lies in its potential as a structural fragment. Its architecture, comprising a terminal N,N-dimethylamino group and a primary alcohol separated by a four-carbon linker, offers two key functional handles for chemical modification. The tertiary amine provides a basic center that can be critical for forming salt bridges with biological targets and can significantly influence a molecule's pharmacokinetic profile, including solubility and cell permeability. The primary alcohol is a versatile functional group that can be readily converted into ethers, esters, or good leaving groups for nucleophilic substitution reactions.

This guide will explore the prospective uses of this compound as a scaffold, drawing parallels from existing drugs that contain the N,N-dimethylalkylamine moiety. The primary focus will be on its potential in synthesizing compounds targeting the cholinergic and histaminergic systems, supported by detailed synthetic schemes and protocols for relevant biological assays.

Synthetic Utility of this compound

The principal utility of this compound in medicinal chemistry is as a building block to introduce a dimethylaminobutyl fragment into a larger molecular scaffold. This is typically achieved through O-alkylation of a nucleophile with an activated form of this compound, or N-alkylation using the amine functionality.

A common synthetic strategy involves activating the primary alcohol by converting it to a better leaving group, such as a halide (e.g., chloride, bromide) or a sulfonate ester (e.g., tosylate, mesylate). This activated intermediate can then react with a variety of nucleophiles (e.g., phenols, amines, thiols) to form the desired product. This N-alkylation reaction is a fundamental transformation in the synthesis of many pharmaceuticals and typically proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

Potential Therapeutic Applications

The N,N-dimethylamino group is a well-established pharmacophore found in numerous FDA-approved drugs, where it often contributes to receptor binding and modulates physicochemical properties. Analysis of such compounds suggests two promising therapeutic areas for derivatives of this compound: cholinergic and antihistaminic agents.

The cholinergic system, with acetylcholine (ACh) as the principal neurotransmitter, is a crucial target for treating conditions like Alzheimer's disease, myasthenia gravis, and glaucoma. Cholinergic medications can act as direct agonists at acetylcholine receptors or as indirect agents that inhibit acetylcholinesterase (AChE), the enzyme that degrades ACh. The dimethylamino functionality is a key feature in several AChE inhibitors. By incorporating the this compound moiety, particularly through esterification of the alcohol with carbamic acid derivatives, novel AChE inhibitors could be developed.

A Technical Guide to 4-(Dimethylamino)butan-1-ol as a Precursor for Quaternary Ammonium Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary ammonium compounds (QACs) represent a versatile class of molecules characterized by a central, positively charged nitrogen atom bonded to four organic groups.[1] This unique structure imparts amphiphilic properties, enabling a wide range of applications, including roles as antimicrobial agents, surfactants, corrosion inhibitors, and preservatives.[1] In the realm of drug development, QACs are investigated for their potential as antifungal, anticancer, and antiviral agents, as well as cholinesterase inhibitors and muscle relaxants.[1]

A key precursor for synthesizing a subset of these valuable compounds is 4-(Dimethylamino)butan-1-ol. Its bifunctional nature, possessing both a tertiary amine and a primary alcohol, allows for straightforward chemical modification. The tertiary amine group is readily converted into a quaternary ammonium salt through reaction with alkyl halides, a process known as the Menschutkin reaction.[2] This guide provides an in-depth overview of this compound, its physical and chemical properties, detailed protocols for its conversion into QACs, and a discussion of the applications and mechanisms of action of the resulting compounds.

Properties of this compound

This compound is a colorless liquid that serves as a fundamental building block in organic synthesis.[3] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 13330-96-6 | [4] |

| Molecular Formula | C₆H₁₅NO | [4] |

| Molecular Weight | 117.19 g/mol | [4][5] |

| Boiling Point | 188 °C | [5] |

| Density | 0.88 g/cm³ | [5] |

| Refractive Index | 1.4390 - 1.4420 | [5] |

| pKa | 15.13 ± 0.10 (Predicted) | [5] |

| SMILES | CN(C)CCCCO | [4] |

| InChIKey | QCTOLMMTYSGTDA-UHFFFAOYSA-N | [4] |

| Safety | Causes severe skin burns and eye damage (GHS H314) | [4] |

Synthesis of Quaternary Ammonium Compounds

The primary method for converting tertiary amines like this compound into quaternary ammonium salts is the Menschutkin reaction . This reaction is a bimolecular nucleophilic substitution (SN2) where the tertiary amine reacts with an alkyl halide to produce the corresponding quaternary ammonium salt.[2]

The general reaction is as follows: R₃N + R'-X → [R₃NR']⁺X⁻

In the context of this compound, the tertiary amine moiety reacts with an alkyl halide (e.g., an alkyl iodide, bromide, or chloride) to form the desired QAC, retaining the hydroxyl group for potential further functionalization.

General Synthetic Workflow

The conversion process follows a standard workflow from reactants to the purified product. Key considerations include the choice of solvent, reaction temperature, and the nature of the alkyl halide, as these factors significantly influence reaction rate and yield. Polar aprotic solvents are often favored for this reaction.[6]

Caption: General workflow for the synthesis of quaternary ammonium compounds.

Summary of Reaction Conditions

The efficiency of the quaternization reaction is highly dependent on the specific substrates and conditions employed. The table below summarizes various reported methods for analogous reactions, highlighting the impact of different reactants and conditions on the outcome.

| Tertiary Amine Precursor | Alkylating Agent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenol + 4-Chloro-N,N-dimethylbutan-1-amine HCl | - | K₂CO₃ | DMF | 75 | 12 | - | [7] |

| 2-Methylphenol + 4-Chloro-N,N-dimethylbutan-1-amine HCl | - | NaOH (50% aq.)/TBAB | Toluene | 90 | 10 | - | [7] |

| DMAEMA | 6-Bromohexanoic acid | - | Chloroform | 50-55 | 24 | 68.8 | [2] |

| DMAEMA | 11-Bromoundecanoic acid | - | Chloroform | 50-55 | 24 | 53.2 | [2] |

| 4-pyrrolidino pyridine | Butyl iodide | - | Acetonitrile | ~80 | 24 | - | [6] |

DMAEMA: 2-(Dimethylamino)ethyl methacrylate; TBAB: Tetrabutylammonium bromide. Data for amine precursors other than this compound are included to illustrate common reaction conditions for quaternization.

Experimental Protocols

The following section provides a detailed, generalized methodology for the synthesis of a quaternary ammonium salt from this compound.

Synthesis of [4-hydroxy-N,N-dimethyl-N-alkylbutan-1-aminium] halide

Materials:

-

This compound (1.0 eq)

-

Alkyl halide (e.g., 1-iodobutane, benzyl bromide) (1.0 - 1.1 eq)

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Diethyl ether or Hexane (for precipitation/washing)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable volume of acetonitrile.

-

To this stirred solution, add the alkyl halide (1.0 - 1.1 eq) at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and allow it to stir under an inert atmosphere (e.g., nitrogen or argon).[6][8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy until the starting material is consumed (typically 12-24 hours).[8]

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates upon cooling, collect it by vacuum filtration. If it remains dissolved, add an anti-solvent such as diethyl ether or hexane to induce precipitation.[2]

-

Wash the collected solid product with cold diethyl ether or hexane to remove any unreacted starting materials.[2]

-

Dry the purified quaternary ammonium salt under vacuum to yield the final product.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, FTIR, Mass Spectrometry) to confirm its structure and purity.[2]

Applications and Mechanism of Action

QACs derived from this compound are of significant interest in drug development, primarily for their antimicrobial properties. The effectiveness of QACs is influenced by the length of the alkyl chain attached to the nitrogen atom, which modulates the balance between hydrophilicity and lipophilicity.[1]

Antimicrobial Activity

QACs are broad-spectrum antimicrobial agents effective against a variety of bacteria and fungi.[9][10] Their cationic nature is crucial to their mechanism of action.

Mechanism of Action: The primary mode of antimicrobial action for QACs involves the disruption of the microbial cell membrane.[10][11]

-

Adsorption: The positively charged quaternary nitrogen head group is electrostatically attracted to the negatively charged components of the bacterial cell surface (e.g., teichoic acids in Gram-positive bacteria, phospholipids in Gram-negative bacteria).

-

Penetration: The long, lipophilic alkyl chains penetrate the hydrophobic interior of the cell membrane.[11]

-

Disruption: This penetration disrupts the ordered structure of the lipid bilayer, leading to a loss of membrane integrity.

-

Leakage: The compromised membrane allows for the leakage of essential cytoplasmic contents, such as ions and metabolites, ultimately resulting in cell death.[11]

Caption: Mechanism of antimicrobial action for Quaternary Ammonium Compounds.

Biological Activity Data

The antimicrobial efficacy of QACs is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Test Organism | MIC (mg/mL) | Reference |

| Lead QAC from 2-halopyridine-3-carbonitrile | Staphylococcus aureus ATCC 6538 | 0.05 | [9][10] |

| Lead QAC from 2-halopyridine-3-carbonitrile | Escherichia coli ATCC 25922 | 0.07 | [9][10] |

| Lead QAC from 2-halopyridine-3-carbonitrile | Candida albicans ATCC 10231 | 0.10 | [9][10] |

Other Applications

Beyond direct antimicrobial use, the structural motifs derived from this compound have been explored in other advanced pharmaceutical applications. For instance, quaternary ammonium linkers have been developed for use in antibody-drug conjugates (ADCs) .[12] In this context, the QAC serves to connect a potent cytotoxic drug (payload) to a monoclonal antibody, which targets specific cancer cells. This approach expands the range of possible drug payloads to include those containing tertiary amines.[12]

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of functionalized quaternary ammonium compounds. The straightforward and efficient Menschutkin reaction allows for the generation of a diverse library of QACs by varying the alkylating agent. The resulting compounds have demonstrated significant potential, particularly as potent antimicrobial agents with broad-spectrum activity. Their well-understood mechanism of action, involving the disruption of microbial cell membranes, makes them attractive candidates for further development. For researchers and professionals in drug discovery, the synthetic accessibility and functional tunability of QACs derived from this compound offer a promising platform for creating novel therapeutics and advanced biomaterials.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | C6H15NO | CID 83350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-DIMETHYLAMINO-1-BUTANOL | 13330-96-6 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 11. Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Novel Quaternary Ammonium Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-(Dimethylamino)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-(Dimethylamino)butan-1-ol, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative data in public literature, this document combines qualitative solubility information with detailed, standardized experimental protocols for its empirical determination. Furthermore, stability characteristics are discussed, drawing inferences from structurally related compounds and established principles of chemical stability testing. This guide is intended to be a valuable resource for laboratory researchers and professionals in drug development, providing the necessary theoretical and practical framework for handling and utilizing this compound effectively.

Introduction

This compound is a bifunctional organic compound featuring a tertiary amine and a primary alcohol. This structure imparts upon it a versatile set of chemical properties, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). An understanding of its solubility in common laboratory solvents is crucial for reaction setup, purification, and formulation. Similarly, knowledge of its stability under various conditions is paramount for ensuring the integrity of the compound during storage and chemical manipulation, as well as for predicting its shelf-life.

This guide aims to consolidate the available information on the solubility and stability of this compound and to provide detailed methodologies for researchers to generate specific quantitative data as needed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 13330-96-6 | [1] |

| Molecular Formula | C₆H₁₅NO | [1] |

| Molecular Weight | 117.19 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 188 °C | |

| Density | 0.88 g/cm³ | |

| pKa (predicted) | ~9.71 (for the amine) | [2] |

Solubility Profile

Qualitative Solubility

Qualitative assessments from various sources indicate that this compound is soluble in water and most common organic solvents.[3] Its amphiphilic nature, possessing both a polar hydroxyl group and a basic dimethylamino group, as well as a nonpolar butyl chain, allows for favorable interactions with a wide range of solvents.

Table 2: Qualitative Solubility of this compound

| Solvent Class | Common Examples | Predicted Solubility |

| Polar Protic | Water, Methanol, Ethanol | Soluble |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Soluble |

| Non-Polar Aprotic | Dichloromethane, Chloroform | Soluble |

| Non-Polar | Toluene, Hexane, Ethyl Acetate | Likely soluble to moderately soluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following "shake-flask" method is recommended. This protocol is a standard and reliable approach for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of undissolved solute is essential to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium. A shaker bath or magnetic stirrer can be used for this purpose.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has fully sedimented.

-

Alternatively, centrifuge the mixture to accelerate the separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant. It is crucial to avoid aspirating any undissolved solid.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV, GC-FID, or quantitative NMR).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration of analyte in diluted sample × Dilution factor × Volume of original aliquot) / 100

-

Workflow for Solubility Determination:

Stability Profile

Predicted Stability

-

pH Stability: The tertiary amine group makes the molecule basic. In acidic solutions, it will be protonated to form a more stable ammonium salt. The stability of a structurally similar compound, 4-(N,N-dimethylamino)phenol (4-DMAP), was found to be maximal in the pH range of 2.0 to 3.0. This suggests that this compound may also exhibit enhanced stability in mildly acidic conditions. In strongly basic or acidic conditions, degradation may be accelerated.

-

Oxidative Stability: The primary alcohol group can be susceptible to oxidation.[4] Mild oxidizing agents could convert it to the corresponding aldehyde, 4-(dimethylamino)butanal, while stronger oxidizing agents could lead to the formation of 4-(dimethylamino)butanoic acid. The tertiary amine can also be oxidized, potentially to an N-oxide, under specific oxidative conditions.

-

Thermal Stability: The molecule is expected to be reasonably stable at ambient temperatures. At elevated temperatures, degradation is more likely. The primary degradation pathways for amino alcohols at high temperatures can include deamination and dehydration.[5]

-

Photostability: While no specific data is available, compounds with amine functionalities can be susceptible to photodegradation. It is advisable to store the compound protected from light.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Methodology:

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or water). This stock solution is then subjected to the following stress conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24 hours). If no degradation is observed, a stronger acid (e.g., 1 M HCl) can be used.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified period (e.g., 8 hours). If no degradation is observed, a stronger base (e.g., 1 M NaOH) can be used.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified period (e.g., 12 hours).

-

Thermal Degradation: Expose the neat compound to dry heat (e.g., 80°C) for 48 hours. A solution can also be subjected to thermal stress.

-

Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines. A control sample should be kept in the dark.

At appropriate time points, samples should be withdrawn, neutralized if necessary, diluted, and analyzed by a stability-indicating HPLC method to quantify the amount of remaining this compound and to detect any degradation products.

Workflow for Forced Degradation Study:

Potential Degradation Pathways

Based on the chemical structure of this compound and general degradation mechanisms of amino alcohols, the following degradation pathways can be postulated:

Conclusion

While specific quantitative solubility and stability data for this compound are scarce in the public domain, its physicochemical properties suggest it is a versatile and soluble compound in a wide array of common laboratory solvents. This guide provides robust, standardized protocols for researchers to empirically determine these critical parameters. The stability of the compound is likely influenced by pH, with enhanced stability in mildly acidic conditions, and it may be susceptible to oxidation at the alcohol and amine functionalities. The provided workflows and potential degradation pathways offer a solid foundation for further investigation and for the development of stable formulations and synthetic procedures. For any application in a research or drug development setting, it is imperative that the solubility and stability are confirmed experimentally under the specific conditions of use.

References

- 1. This compound | C6H15NO | CID 83350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 4-(Dimethylamino)butanal | 104459-70-3 [smolecule.com]

- 3. pschemicals.com [pschemicals.com]

- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 5. Thermal study of simple amino-alcohol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling precautions for 4-(Dimethylamino)butan-1-ol in the lab

An In-depth Technical Guide to the Safe Handling of 4-(Dimethylamino)butan-1-ol in the Laboratory

Introduction

This compound (CAS No: 13330-96-6) is an amino alcohol used in various chemical syntheses within research and drug development.[1] Its hazardous properties, primarily its corrosive and flammable nature, necessitate strict adherence to safety protocols to protect laboratory personnel from potential exposure and injury.[1][2] This guide provides comprehensive information on the safe handling, storage, and emergency procedures for this compound, targeted at researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is known to cause severe skin burns and serious eye damage.[1][3] It may also be corrosive to metals and is considered a flammable liquid.[1][2]

Table 1: GHS Hazard Classification

| Category | Code | Description | Pictogram | Signal Word |

|---|---|---|---|---|

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[1][2][3] | GHS05 (Corrosion) | Danger[2][3] |

| Serious Eye Damage | H318 | Causes serious eye damage[1] | ||

| Flammable Liquids | H226 | Flammable liquid and vapor[2] | GHS02 (Flame) |

| Corrosive to Metals | H290 | May be corrosive to metals[1] | | |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H15NO[1][3] |

| Molecular Weight | 117.19 g/mol [3] |

| CAS Number | 13330-96-6[1] |

| Appearance | Colorless to Almost colorless clear liquid[2] |

| Boiling Point | 188 °C[2] |

| Flash Point | 46 °C[2] |

| Specific Gravity | 0.88 (20/20)[2] |

| Refractive Index | 1.44[2] |

| Solubility | Miscible with water[4] |

Note: Specific toxicity data such as LD50 or LC50 values were not available in the referenced safety data sheets.[1]

Safe Handling and Storage Protocols

Handling Procedures

Safe handling is paramount to prevent exposure. The following protocols must be observed:

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

-

Avoid Contact: Avoid all personal contact, including the inhalation of mists, vapors, or spray.[1]

-

Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[1][5] Wash hands and any exposed skin thoroughly after handling.[1]

-

Ignition Sources: Keep the substance away from heat, sparks, open flames, and other ignition sources.[5][6] Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[2][6]

Storage Procedures

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Containers: Store in original, tightly sealed containers.[1][6]

-

Location: Store in a cool, dry, and well-ventilated area, preferably in a designated cabinet for flammable and corrosive materials.[1][6] A storage temperature of <15°C is recommended.[2] The storage area should be locked.[1]

-

Incompatibilities: Store away from incompatible materials such as strong acids and oxidizing agents.[1][4]

-

Inspection: Regularly check containers for physical damage or leaks.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final line of defense against exposure. The diagram below outlines the selection process for necessary PPE when working with this compound.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 4-Dimethylamino-1-butanol | 13330-96-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | C6H15NO | CID 83350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. media.novol.com [media.novol.com]

- 6. rcilabscan.com [rcilabscan.com]

An In-depth Technical Guide to 4-(Dimethylamino)butan-1-ol as a Core Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Dimethylamino)butan-1-ol, a versatile bifunctional molecule, detailing its physicochemical properties, synthesis, and critical role as a chemical intermediate. Its unique structure, possessing both a tertiary amine and a primary alcohol, makes it a valuable building block in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and specialty chemical industries.

Physicochemical Properties

This compound is a colorless to light yellow liquid characterized by the presence of both a nucleophilic dimethylamino group and a reactive primary hydroxyl group.[1] These properties make it soluble in various organic solvents and water. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NO | [2][3][4] |

| Molecular Weight | 117.19 g/mol | [2][3][4] |

| CAS Number | 13330-96-6 | [2][3][4] |

| Density | 0.88 - 0.9 g/cm³ | [2][5][6] |

| Boiling Point | 164.0 - 188 °C at 760 mmHg | [2][5][6] |

| Flash Point | 45.7 °C | [2][5] |

| pKa (predicted) | ~9.71 | [1] |

| XLogP3-AA | 0.3 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. One common and straightforward method is the reduction of 4-(dimethylamino)butanal. This transformation utilizes standard aldehyde reduction mechanisms.[1] Another documented approach involves the reaction of 1,4-butanediol with dimethylamine.

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via the reduction of its corresponding aldehyde.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 4-(Dimethylamino)butanal with Sodium Borohydride

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-(Dimethylamino)butanal

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolve 4-(Dimethylamino)butanal in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium borohydride in methanol to the cooled aldehyde solution via a dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation.

Role as a Versatile Chemical Intermediate

The difunctionality of this compound makes it a valuable intermediate for synthesizing a variety of amine-containing compounds.[6] It serves as a building block for creating more complex molecular architectures in pharmaceuticals, agrochemicals, and specialty polymers.[1][6] The primary alcohol can be transformed into other functional groups, while the tertiary amine can act as a base, a nucleophile, or be quaternized to introduce a permanent positive charge.

Logical Workflow as a Building Block

The following diagram illustrates the role of this compound as a central intermediate in synthetic pathways.

Caption: Role of this compound as a versatile chemical intermediate.

Applications in Drug Development and Beyond

The amino alcohol structural motif is prevalent in many biologically active compounds, especially antihistamines and other pharmaceuticals.[7] Derivatives of this compound are investigated for their potential as active pharmaceutical ingredients (APIs), particularly in drugs targeting neurological and psychiatric conditions.[1][6]

Beyond pharmaceuticals, it finds use in:

-

Polymer Chemistry: As a raw material to increase the solubility of other components and improve solution stability.[7]

-

Personal Care: In formulations as a neutralizing agent for acidic raw materials.[7]

-

Water and Metal Treatment: In the preparation of cationic flocculants and ion exchange resins.[7]

Hypothetical Signaling Pathway Interaction

Given its structural similarities to certain CNS-active drugs, a compound derived from this compound could hypothetically interact with neurotransmitter receptors. The diagram below illustrates a conceptual signaling pathway. This is for illustrative purposes only, as the specific biological activity of this compound itself is not established.[8]

Caption: A hypothetical signaling pathway for a derivative of the title compound.

Key Experimental Protocols

The functional groups of this compound allow for a wide range of chemical transformations. A key example is its use as a precursor to form more complex alcohols via reactions like the Grignard reaction, after the hydroxyl group is appropriately protected or converted to a different functional group. The following protocol is adapted from the synthesis of a structurally related compound, 4-(Dimethylamino)-1,1-diphenylbutan-1-ol, which demonstrates the utility of the aminobutane backbone in complex synthesis.[9]

Protocol: Grignard Reaction with a 4-(Dimethylamino)butan-1-one derivative

This protocol outlines the synthesis of a tertiary alcohol using a ketone derived from the 4-(dimethylamino)butane scaffold.

Objective: To demonstrate a carbon-carbon bond-forming reaction utilizing a derivative of the 4-(dimethylamino)butane structure.

Materials:

-

4-(Dimethylamino)-1-phenylbutan-1-one

-

Phenylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Glassware (oven-dried), inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Ensure all glassware is meticulously dried and the reaction is assembled under an inert atmosphere.

-

Dissolve 4-(dimethylamino)-1-phenylbutan-1-one (1 equivalent) in anhydrous diethyl ether in a dropping funnel.

-

Grignard Reaction: In a separate flask, place the freshly prepared or commercial phenylmagnesium bromide solution and cool it in an ice bath.

-

Slowly add the ketone solution dropwise to the stirred Grignard reagent. Maintain a low temperature (below 10 °C) during the addition.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-3 hours.[10] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice bath.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[9]

-

Extract the product with diethyl ether.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

-

Purify the final product by recrystallization or column chromatography.[9]

-

References

- 1. Buy 4-(Dimethylamino)butanal | 104459-70-3 [smolecule.com]

- 2. 4-(Dimethylamino)-1-butanol | CAS#:13330-96-6 | Chemsrc [chemsrc.com]

- 3. This compound | C6H15NO | CID 83350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Dimethylamino-1-butanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. CAS # 13330-96-6, 4-(Dimethylamino)-1-Butanol: more information. [ww.chemblink.com]

- 6. 4-Dimethylamino-1-butanol [myskinrecipes.com]

- 7. pschemicals.com [pschemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Physical properties of 4-(Dimethylamino)butan-1-ol: boiling point and density

An In-depth Technical Guide to the Physical Properties of 4-(Dimethylamino)butan-1-ol

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 13330-96-6), specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Summary of Physical Properties

This compound is a bifunctional organic compound containing both a tertiary amine and a primary alcohol group. These functional groups influence its physical properties, such as its boiling point and density, through intermolecular forces like hydrogen bonding and dipole-dipole interactions.

The reported values for the boiling point and density of this compound exhibit some variation across different sources. These discrepancies may arise from differences in experimental conditions (e.g., pressure) or the purity of the sample. The quantitative data are summarized in the table below.

| Physical Property | Value | Units | Source(s) |

| Boiling Point | 147 | °C | [1] |

| 164.0 ± 23.0 | °C (at 760 mmHg) | [2] | |

| 188 | °C | [1] | |

| Density | 0.88 | g/cm³ | [1] |

| 0.9 ± 0.1 | g/cm³ | [2] | |

| Molecular Formula | C₆H₁₅NO | - | [1][2] |

| Molecular Weight | 117.19 | g/mol | [2] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for the reliable use of chemical compounds in research and development. The following sections detail standard experimental methodologies for measuring boiling point and density.

Boiling Point Determination: Micro-Boiling Point Method

This method is suitable when only a small amount of the sample is available. The principle relies on the definition of the boiling point as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Experimental Workflow:

Caption: Workflow for Micro-Boiling Point Determination.

Detailed Protocol:

-

Sample Preparation : A small glass vial (e.g., a Durham tube) is filled approximately half-full with this compound.[3]

-

Apparatus Assembly : A capillary tube, sealed at one end, is placed into the vial with the open end down. This assembly is then attached to a thermometer using a rubber band, ensuring the bottom of the vial is level with the thermometer bulb.[3]

-

Heating : The entire assembly is placed in a heating apparatus, such as a Thiele tube filled with mineral oil, ensuring the sample is positioned for even heating.[3] The apparatus is heated gently. Initially, bubbles will emerge from the capillary as trapped air expands.

-

Observation : As the temperature approaches the boiling point, the vapor pressure of the sample increases. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube as the vapor pressure equals the atmospheric pressure.

-

Measurement : Once a steady stream of bubbles is observed, the heat source is removed. As the apparatus cools, the vapor pressure inside the capillary tube decreases. The exact moment the bubble stream stops and the liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid at the current atmospheric pressure.

Density Determination: Vibrating Tube Densitometer

This is a modern and highly accurate method for determining the density of liquids. It measures the change in the resonant frequency of a U-shaped glass tube when it is filled with the sample liquid.

Experimental Workflow:

References

Methodological & Application

HPLC method for quantification of 4-(Dimethylamino)butan-1-ol

An HPLC Method for the Quantification of 4-(Dimethylamino)butan-1-ol

Application Note and Protocol

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This tertiary amine is a small, polar molecule that lacks a significant UV chromophore, making its detection by standard UV-Vis detectors challenging. To address this, the primary method described here utilizes an Evaporative Light Scattering Detector (ELSD), which is a universal detector suitable for non-volatile analytes that do not possess chromophores.

Alternative methods involving pre-column derivatization for UV or fluorescence detection, or the use of mass spectrometry (MS), are also discussed as viable strategies. This application note is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Principle of the Method

The chromatographic separation is achieved on a reverse-phase C18 column. An isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer with a volatile acid (formic acid) is used to ensure compatibility with the ELSD. Following separation, the column effluent is directed to the ELSD. In the detector, the mobile phase is nebulized and then evaporated, leaving the non-volatile analyte as a fine mist of particles. These particles scatter a light beam, and the intensity of the scattered light is proportional to the mass of the analyte.

Experimental Protocols

Equipment and Reagents

-

Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

Evaporative Light Scattering Detector (ELSD)

-

-

Chromatographic Column:

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

This compound reference standard

-

Preparation of Solutions

-

Mobile Phase:

-

Prepare a 0.1% (v/v) solution of formic acid in deionized water (Mobile Phase A).

-

Use acetonitrile as Mobile Phase B.

-

The recommended mobile phase is an isocratic mixture of 80% Mobile Phase A and 20% Mobile Phase B.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of the this compound reference standard.

-

Transfer it to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

-

-

Sample Preparation:

-

Dissolve the sample containing this compound in the diluent to achieve an expected concentration within the calibration range.

-

If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.

-

HPLC-ELSD Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 80% (0.1% Formic Acid in Water) : 20% Acetonitrile (Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| ELSD Nebulizer Temperature | 40 °C |

| ELSD Evaporator Temperature | 60 °C |

| ELSD Gas Flow (Nitrogen) | 1.5 L/min |

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative performance of this HPLC-ELSD method.

| Parameter | Expected Value |

| Retention Time | Approximately 3.5 min |

| Linearity Range | 10 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 2 µg/mL |

| Limit of Quantification (LOQ) | 10 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (Recovery) | 95 - 105% |

Alternative Analytical Strategies

For laboratories not equipped with an ELSD, the following alternative approaches can be considered:

-

Pre-column Derivatization with UV/Fluorescence Detection: Aliphatic amines can be derivatized with reagents such as o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or dansyl chloride to introduce a chromophore or fluorophore.[1] This allows for highly sensitive detection using standard HPLC-UV or fluorescence detectors.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high selectivity and sensitivity for the analysis of this compound without the need for derivatization. A mobile phase containing a volatile acid like formic acid is directly compatible with mass spectrometry.

Visualizations

Experimental Workflow

Caption: HPLC-ELSD analysis workflow for the quantification of this compound.

Logical Relationship of Analytical Method Selection

Caption: Decision pathway for selecting an appropriate HPLC detection method for this compound.

References

Application Note: Analysis of 4-(Dimethylamino)butan-1-ol by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract